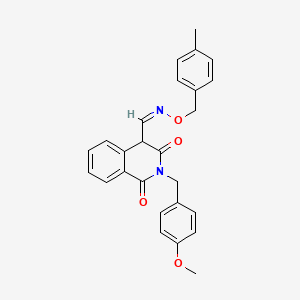
2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime" is a derivative of the 1,2,3,4-tetrahydroisoquinoline class. These compounds are of interest due to their potential biological activities and their ability to bind to specific receptors or channels in biological systems. The methoxylated derivatives, in particular, have been studied for their affinity for apamin-sensitive binding sites, which are associated with Ca2+-activated K+ channels .
Synthesis Analysis
The synthesis of related methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been reported, where compounds were derived from N-methyl-laudanosine and N-methyl-noscapine . These compounds were synthesized to evaluate their affinity for apamin-sensitive binding sites. Similarly, a novel 1,2,3,4-tetrahydroquinazoline oxime was synthesized from a condensation reaction involving 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime and 2-aminobenzylamine . Although the specific synthesis of the compound is not detailed, these studies provide insight into the synthetic routes that could be employed for related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectral methods, including FT-IR, NMR, AAS, and mass spectrometry, as well as elemental analysis, thermal analyses, magnetic susceptibility, and molar conductivity . These methods are crucial for confirming the molecular formulae and understanding the geometry of the compounds. For instance, the Co(III) and Ni(II) complexes of a related 1,2,3,4-tetrahydroquinazoline oxime ligand were found to have octahedral geometry .
Chemical Reactions Analysis
The related compounds have been evaluated for their reactivity, particularly in forming complexes with metal ions such as Co(III) and Ni(II) . The formation of these complexes involves the oxime, imine, and amine donor groups present in the ligand, which coordinate with the metal ions. The chloride ion in these complexes was found to be noncoordinated to the metal ions, as confirmed by conductivity measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size and lipophilicity of substituents can affect the affinity for apamin-sensitive binding sites . The thermal properties of the Co(III) and Ni(II) complexes were studied using TG-DTA, revealing the presence of ethanol and crystal water in the Co(III) complex and the final decomposition yielding a metal oxide . These properties are essential for understanding the stability and potential applications of the compounds.
Applications De Recherche Scientifique
Catalytic Activity
One notable application of compounds related to 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime is in catalysis. For instance, oxo-rhenium complexes containing heterocyclic ligands, such as isoquinoline derivatives, have demonstrated catalytic activity in reducing various aldehydes to primary alcohols, exhibiting good yields and chemoselectivity (Bernando et al., 2015).
Synthesis and Structural Studies
Compounds structurally similar to the specified chemical have been synthesized and studied for their physical and chemical properties. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, which share a similar structural motif, have been synthesized and characterized through various spectroscopic techniques. These studies provide insight into the geometric features and electrochemical properties of these complexes, contributing to a deeper understanding of their potential applications in fields like material science and coordination chemistry (Chai et al., 2017).
Medicinal Chemistry and Drug Development
While the specific compound does not have direct research associated with drug use and side effects, related compounds have been studied in the context of medicinal chemistry. For example, isoquinoline derivatives have been evaluated for their affinity for apamin-sensitive binding sites, which could be relevant in drug discovery processes related to neurological conditions (Graulich et al., 2006).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(Z)-(4-methylphenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-9-20(10-8-18)17-32-27-15-24-22-5-3-4-6-23(22)25(29)28(26(24)30)16-19-11-13-21(31-2)14-12-19/h3-15,24H,16-17H2,1-2H3/b27-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDJLGADXGUPA-DICXZTSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C\C2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

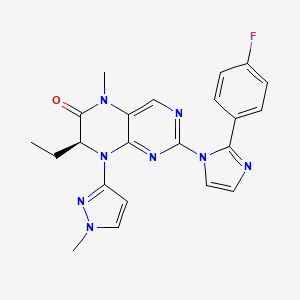
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
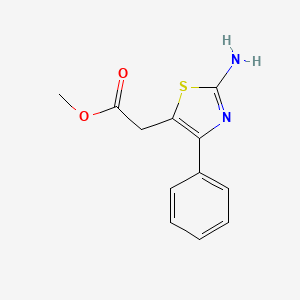
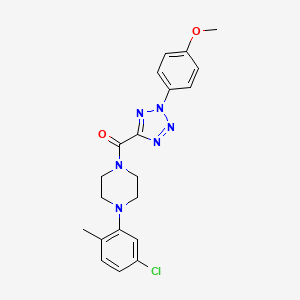


![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)
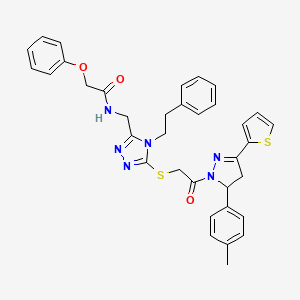
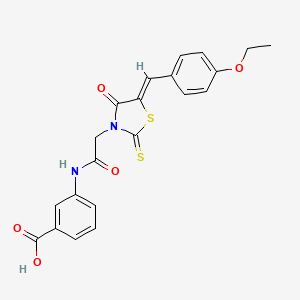
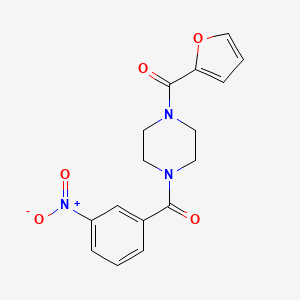
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)